molecular formula C19H16N2O4 B4064679 methyl 4-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]benzoate

methyl 4-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]benzoate

Cat. No. B4064679
M. Wt: 336.3 g/mol
InChI Key: TZANIXUHRCNKAU-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]benzoate is a chemical compound that belongs to the family of pyrimidine derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Herbicide Development and Weed Control

One primary application of compounds similar to "methyl 4-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]benzoate" is in the development of herbicides for effective weed control. For instance, studies have focused on synthesizing and evaluating the herbicidal activity of novel derivatives, showcasing their potential in agriculture for managing weed species. The introduction of various functional groups into the compound structure influences the herbicidal activity and specificity towards different weed species, offering avenues for targeted weed management strategies in crops such as oilseed rape (Yang et al., 2008; Jin & He, 2011).

Material Science and Polymer Research

In material science, derivatives of "methyl 4-[(4-methyl-6-phenoxy-2-pyrimidinyl)oxy]benzoate" contribute to the synthesis of novel polymers and materials with specific functionalities. The compound's structure has been utilized in creating hyperbranched aromatic polyamides, demonstrating unique properties suitable for various applications, including coatings and adhesives (Yang, Jikei, & Kakimoto, 1999). Furthermore, its derivatives have been incorporated into liquid crystal materials, affecting their mesomorphic behavior and expanding the potential for creating advanced display technologies (Han et al., 2010).

properties

IUPAC Name

methyl 4-(4-methyl-6-phenoxypyrimidin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-13-12-17(24-15-6-4-3-5-7-15)21-19(20-13)25-16-10-8-14(9-11-16)18(22)23-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZANIXUHRCNKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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